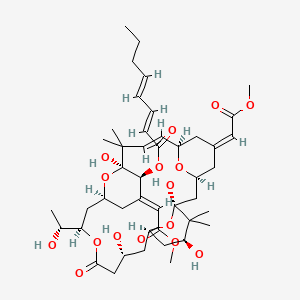

Bryostatin 2

Übersicht

Beschreibung

Bryostatin 2 is a member of the bryostatin family, a group of highly oxygenated marine macrolides. These compounds were originally isolated from the marine invertebrate Bugula neritina. Bryostatins are known for their complex structures and significant biological activities, making them subjects of extensive research in various fields, including medicine and pharmacology .

Wissenschaftliche Forschungsanwendungen

Bryostatin 2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis.

Biology: Investigated for its role in modulating protein kinase C activity.

Medicine: Explored for its potential therapeutic effects in treating cancer, Alzheimer’s disease, and HIV

Industry: Utilized in the development of new pharmacological agents and as a lead compound for drug discovery.

Wirkmechanismus

Target of Action

Bryostatin 2 is a potent modulator of Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several signal transduction pathways, regulating cellular responses such as differentiation, proliferation, and apoptosis .

Mode of Action

This compound interacts with its primary target, PKC, to modulate its activity. It has been shown to attenuate cell proliferation and cell attachment in U937 cells . It also inhibits DNA synthesis in SH-SY5Y human neuroblastoma cells at a concentration of 100 nM . Furthermore, this compound inhibits Epidermal Growth Factor (EGF) binding and induces the release of arachidonic acid in vitro .

Biochemical Pathways

This compound’s interaction with PKC leads to the modulation of various biochemical pathways. For instance, it has been shown to stimulate the transcription of Cyclooxygenase-2 (COX-2) via the PKC→mitogen-activated protein kinase→Activator Protein-1 (AP-1) pathway . This pathway plays a significant role in inflammation and pain, explaining some of the side effects associated with Bryostatin treatment .

Pharmacokinetics

Studies on bryostatin 1, a closely related compound, suggest that it is well absorbed, distributed into and retained in tissues, and relatively slowly excreted after administration

Result of Action

The activation of PKC by this compound leads to various cellular and molecular effects. It has been shown to have significant effects on spatial learning, cognitive function, memory, and other neurological functions . It also exhibits neuroprotective effects, suggesting its potential use in the treatment of neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the marine organism Bugula neritina, from which Bryostatins are derived, is known to harbor bacterial symbionts that produce these compounds . .

Biochemische Analyse

Biochemical Properties

Bryostatin 2, like other bryostatins, is known to interact with protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The interaction between this compound and PKC is believed to modulate various biochemical reactions within the cell .

Cellular Effects

This compound influences cell function by modulating the activity of PKC, which plays a crucial role in several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, Bryostatin 1, a closely related compound, has been shown to produce various biological activities through binding with PKC .

Molecular Mechanism

The mechanism of action of this compound involves its binding to PKC, leading to the modulation of this enzyme’s activity . This interaction can result in the activation or inhibition of PKC, leading to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-term effects on cellular function. For instance, treatment with Bryostatin 1, a similar compound, slowed cognitive decline in adults with moderately severe Alzheimer’s disease, and these cognitive benefits were maintained even four months after stopping treatment .

Metabolic Pathways

This compound is involved in the PKC signaling pathway . PKC is a family of enzymes involved in various metabolic pathways, playing a key role in cellular signal transduction .

Transport and Distribution

Given its interaction with PKC, it is likely that it may be transported to sites where PKC is present or active .

Subcellular Localization

Bryostatin 1, a related compound, has been shown to modulate β-catenin signaling through PKD1, altering the subcellular localization of β-catenin . This suggests that this compound may also influence the subcellular localization of certain proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of bryostatin 2 involves a triply convergent route that assembles preformed A-, B-, and C-ring pyrans. The synthesis is accomplished in 42 linear steps and 72 total steps . Key steps include aldol reactions and directed reductions to construct the anti-1,3-diol array present in the principal structure .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low yield from natural sources. Current efforts focus on synthetic methods to produce this compound in multi-gram quantities using commercially available materials .

Analyse Chemischer Reaktionen

Types of Reactions: Bryostatin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to create analogues for research purposes.

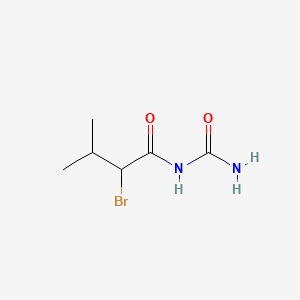

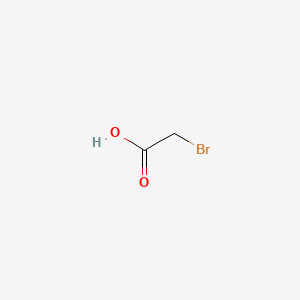

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions are often derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Vergleich Mit ähnlichen Verbindungen

Bryostatin 1: Known for its potent anti-cancer activity and neuroprotective effects.

Bryostatin 3: Exhibits similar biological activities but differs in its structural features.

Bryostatin 7: Another member of the bryostatin family with distinct pharmacological properties.

Uniqueness of Bryostatin 2: this compound is unique due to its specific structural features and the particular set of biological activities it exhibits. Its ability to modulate PKC activity with high specificity makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPGUSBNMQRYNL-IZBIBDMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

863.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-28-6 | |

| Record name | (+)-Bryostatin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bryostatin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

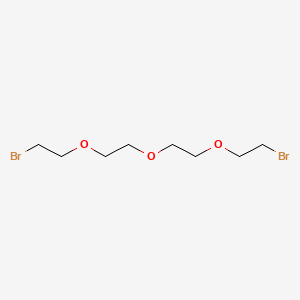

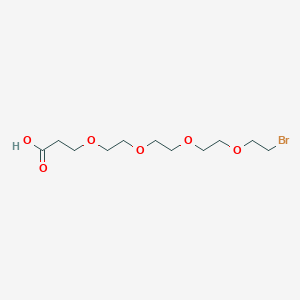

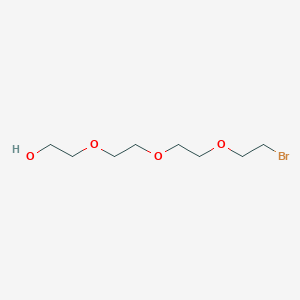

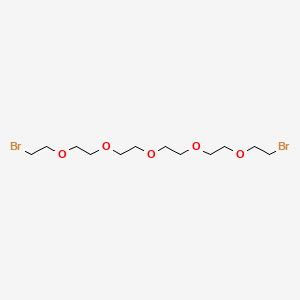

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

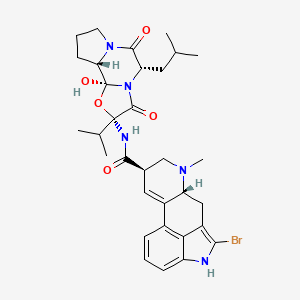

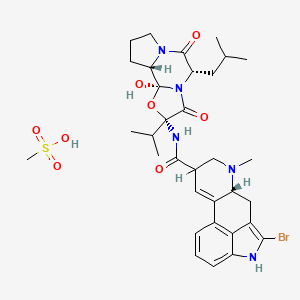

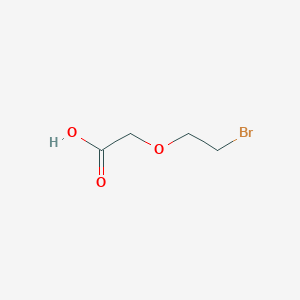

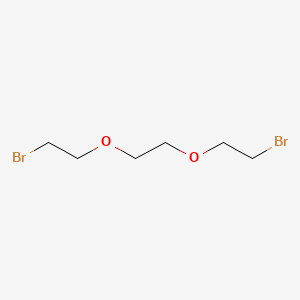

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)